![molecular formula C25H28FN3O6 B2723680 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate CAS No. 1351591-62-2](/img/structure/B2723680.png)
1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate is a useful research compound. Its molecular formula is C25H28FN3O6 and its molecular weight is 485.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H29N5O6
- Molecular Weight : 447.5 g/mol
The structure features a benzimidazole moiety, a piperidine ring, and a fluorophenoxy group, which are crucial for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. In particular, flow cytometry results indicated that it accelerates apoptosis in MCF cell lines in a dose-dependent manner .
- In Vivo Studies : In tumor-bearing mice models, administration of the compound resulted in significant suppression of tumor growth .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Morais et al. | MCF cells | 25.72 ± 3.95 | Induces apoptosis |
Ribeiro et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
Anti-Inflammatory Activity
The compound also exhibits notable anti-inflammatory properties:
- Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes effectively, with an IC50 value of approximately 3.11 µM for COX-2 . This suggests potential utility in treating inflammatory conditions.
Target | IC50 (µM) |
---|---|
COX-1 | 25.91 ± 0.77 |
COX-2 | 3.11 ± 0.41 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various pathogens:
- Bacterial Strains Tested : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <100 |
E. coli | <125 |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anti-Cancer Effects : A study conducted by Ribeiro et al. investigated the cytotoxic effects on glioblastoma cells and found significant tumor growth inhibition .
- Inflammation Model : Another study assessed its impact on inflammation markers in animal models and reported a reduction in inflammatory cytokines following treatment with the compound .
- Antimicrobial Testing : Research published in PMC analyzed the antimicrobial properties against various pathogens, confirming its broad-spectrum activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzimidazole derivatives exhibit various pharmacological effects, including:
- Anticancer Activity: Benzimidazole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in several cancer types. Studies have shown that modifications to the benzimidazole structure can enhance their anticancer potency.
- Neuropharmacological Effects: The compound may interact with neurotransmitter receptors, particularly the GABA-A receptor, as indicated by research on similar benzimidazole structures. This interaction could lead to anxiolytic or sedative effects.
Case Study 1: Anticancer Activity
A study investigating various benzimidazole derivatives revealed that modifications similar to those present in 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate led to significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural optimization for enhancing anticancer efficacy .
Case Study 2: Neuropharmacological Effects
Research focused on related compounds showed promising results as GABA-A receptor modulators. These compounds displayed improved metabolic stability and reduced hepatotoxicity compared to traditional benzodiazepines, indicating a safer profile for potential therapeutic use .
Properties
IUPAC Name |
1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-fluorophenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.C2H2O4/c1-16-11-21-22(12-17(16)2)27(15-25-21)13-18-7-9-26(10-8-18)23(28)14-29-20-5-3-19(24)4-6-20;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFYXBINFQNEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.